molecular formula C25H21ClF3N3O B11546408 2-Amino-4-(4-chlorophenyl)-7,7-dimethyl-5-oxo-1-(3-(trifluoromethyl)phenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile CAS No. 311328-59-3

2-Amino-4-(4-chlorophenyl)-7,7-dimethyl-5-oxo-1-(3-(trifluoromethyl)phenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile

Cat. No.: B11546408
CAS No.: 311328-59-3
M. Wt: 471.9 g/mol
InChI Key: VGACJHSEWNBWJT-UHFFFAOYSA-N
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Description

2-Amino-4-(4-chlorophenyl)-7,7-dimethyl-5-oxo-1-(3-(trifluoromethyl)phenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-(4-chlorophenyl)-7,7-dimethyl-5-oxo-1-(3-(trifluoromethyl)phenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile typically involves multi-step organic reactions. One common method includes the condensation of appropriate aldehydes with active methylene compounds in the presence of ammonium acetate under reflux conditions. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize the reaction conditions and scale up the production. The use of catalysts and solvents that are environmentally benign and cost-effective is also a key consideration in industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-(4-chlorophenyl)-7,7-dimethyl-5-oxo-1-(3-(trifluoromethyl)phenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and carbonitrile groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions typically require specific conditions such as controlled temperature, pressure, and pH to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions include various substituted quinolines, amines, and nitriles, which can be further utilized in the synthesis of more complex molecules.

Scientific Research Applications

2-Amino-4-(4-chlorophenyl)-7,7-dimethyl-5-oxo-1-(3-(trifluoromethyl)phenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-Amino-4-(4-chlorophenyl)-7,7-dimethyl-5-oxo-1-(3-(trifluoromethyl)phenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other substituted quinolines and hexahydroquinolines, such as:

  • 2-Amino-4-(4-bromophenyl)-7,7-dimethyl-5-oxo-1-(3-(trifluoromethyl)phenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile
  • 2-Amino-4-(4-fluorophenyl)-7,7-dimethyl-5-oxo-1-(3-(trifluoromethyl)phenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile

Uniqueness

What sets 2-Amino-4-(4-chlorophenyl)-7,7-dimethyl-5-oxo-1-(3-(trifluoromethyl)phenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile apart is its specific combination of functional groups, which imparts unique chemical and biological properties. The presence of the trifluoromethyl group, in particular, enhances its stability and bioactivity, making it a valuable compound for research and industrial applications.

Properties

CAS No.

311328-59-3

Molecular Formula

C25H21ClF3N3O

Molecular Weight

471.9 g/mol

IUPAC Name

2-amino-4-(4-chlorophenyl)-7,7-dimethyl-5-oxo-1-[3-(trifluoromethyl)phenyl]-6,8-dihydro-4H-quinoline-3-carbonitrile

InChI

InChI=1S/C25H21ClF3N3O/c1-24(2)11-19-22(20(33)12-24)21(14-6-8-16(26)9-7-14)18(13-30)23(31)32(19)17-5-3-4-15(10-17)25(27,28)29/h3-10,21H,11-12,31H2,1-2H3

InChI Key

VGACJHSEWNBWJT-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(C(=C(N2C3=CC=CC(=C3)C(F)(F)F)N)C#N)C4=CC=C(C=C4)Cl)C(=O)C1)C

Origin of Product

United States

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